Dibenzylamine hydrochloride

Solid-state handling Gravimetric dispensing Stability

Dibenzylamine hydrochloride (CAS 20455-68-9) is the crystalline hydrochloride salt of the secondary aromatic amine dibenzylamine (free base CAS 103-49-1). It belongs to the benzylamine series, positioned between the primary amine benzylamine (C₆H₅CH₂NH₂) and the tertiary amine tribenzylamine ((C₆H₅CH₂)₃N).

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
CAS No. 20455-68-9
Cat. No. B1253347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzylamine hydrochloride
CAS20455-68-9
Synonymsdibenzylamine
dibenzylamine acetate
dibenzylamine hydrochloride
iminodibenzyl
Molecular FormulaC14H16ClN
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H
InChIKeyQEUMNQFVAMSSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzylamine Hydrochloride (CAS 20455-68-9): Procurement-Relevant Identity and Class Position


Dibenzylamine hydrochloride (CAS 20455-68-9) is the crystalline hydrochloride salt of the secondary aromatic amine dibenzylamine (free base CAS 103-49-1). It belongs to the benzylamine series, positioned between the primary amine benzylamine (C₆H₅CH₂NH₂) and the tertiary amine tribenzylamine ((C₆H₅CH₂)₃N) [1]. The free base is a colorless to pale yellow oily liquid (mp −26 °C) with negligible aqueous solubility (0.05 g/L at 20 °C), while the hydrochloride salt is a white crystalline solid (mp 260–262 °C) with substantially enhanced water solubility . The compound is officially designated as Noradrenaline EP Impurity F (HCl Salt) in the European Pharmacopoeia and serves as a certified reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing .

Why Dibenzylamine Hydrochloride Cannot Be Interchanged with Its Free Base or Other Benzylamine-Class Analogs


Generic substitution among benzylamine-class compounds or between the free base and hydrochloride salt is precluded by three non-negotiable factors. First, the physical state difference—liquid free base (mp −26 °C) versus crystalline hydrochloride (mp 260–262 °C)—directly impacts gravimetric accuracy, long-term storage stability, and compatibility with solid-phase formulation workflows [1]. Second, the aqueous solubility gap (free base at 0.05 g/L versus freely soluble hydrochloride) determines feasibility in aqueous reaction media, biological assay buffers, and preparative chromatography . Third, and most critically for regulated pharmaceutical environments, the European Pharmacopoeia explicitly specifies dibenzylamine hydrochloride—not the free base, acetate, or any other salt form—as Noradrenaline EP Impurity F; substitution of salt form breaks pharmacopeial traceability and invalidates regulatory method compliance . The quantitative evidence below demonstrates that these differentiators carry measurable consequences for reaction selectivity, purification efficiency, and analytical reliability.

Quantitative Differentiation Evidence for Dibenzylamine Hydrochloride Against Closest Analogs


Physical Form Differentiation: Crystalline Hydrochloride (mp 260–262 °C) vs. Liquid Free Base (mp −26 °C)

Dibenzylamine hydrochloride exists as a crystalline solid with a melting point of 260–262 °C, in stark contrast to its free base congener which is a liquid at ambient temperature (mp −26 °C). This ~288 °C elevation in melting point transforms the compound from an oily, difficult-to-weigh liquid into a free-flowing powder compatible with standard solid-dispensing workflows [1]. The free base is a colorless to pale yellow oil prone to atmospheric oxidation and discoloration during storage; the hydrochloride salt, as a crystalline solid, exhibits superior long-term storage stability when kept in a cool, dry environment, with commercial specifications routinely achieving ≥98% purity (HPLC) .

Solid-state handling Gravimetric dispensing Stability

Aqueous Solubility Advantage: Hydrochloride Salt Enables Water-Based Reaction and Analytical Conditions

Dibenzylamine free base exhibits extremely limited aqueous solubility of 0.05 g/L at 20 °C (practically water-insoluble), restricting its use to organic solvent systems . Conversion to the hydrochloride salt dramatically increases water solubility; the salt is described as freely soluble in water, with solubility reported at ≥25 mg/mL (≥25 g/L), representing an enhancement factor of at least ~500-fold over the free base [1]. This solubility transformation is critical for aqueous-phase reductive amination protocols employing water as a green solvent (e.g., Ni/diatomite-400 catalysis in H₂O), where the free base would precipitate and cause mass-transfer limitations [2].

Aqueous synthesis Bioassay compatibility Chromatography

Metal-Dependent Selectivity Control: Pd-Based Catalysts Favor Dibenzylamine over Benzylamine in Reductive Amination

High-throughput screening of 24 carbon-supported noble metal catalysts for reductive amination of benzaldehyde with ammonia established that the metal identity governs product selectivity: Ru-based catalysts produce benzylamine as the major product, while Pd-based catalysts preferentially form dibenzylamine [1]. Under optimized conditions with a COF-supported Pd catalyst, dibenzylamine (DBA) selectivity increased from 82.5% to 93.3% and the competing dibenzylimine (DBI) side-product decreased from 14% to 3.3% when the reaction temperature was raised from 40 °C to 80 °C, achieving up to 91% overall amine selectivity under mild conditions (70 °C, 2 h, NH₃, 20 bar H₂) [2]. In a separate study, reductive amination of benzaldehyde over Cu/SiO₂ generated 99% yield of dibenzylamine with no detectable benzylamine, confirming that catalyst choice—not merely amine nucleophilicity—determines primary vs. secondary amine product distribution [3].

Catalytic selectivity Reductive amination Pd vs. Ru

Regulatory Specification: Hydrochloride Salt Is the Pharmacopeial Mandate for EP Impurity F Traceability

Dibenzylamine hydrochloride (CAS 20455-68-9) is officially designated as Noradrenaline EP Impurity F HCl Salt in the European Pharmacopoeia (Ph. Eur.) . It is supplied as a fully characterized reference standard under ISO 17034 accreditation for use in analytical method development, method validation (AMV), and quality control (QC) applications during noradrenaline/norepinephrine drug substance manufacturing . The hydrochloride salt form is explicit in the monograph; alternative salt forms (acetate, CAS registry distinct) or the free base (CAS 103-49-1) are not recognized as interchangeable and cannot support regulatory traceability against USP or EP standards. Commercial reference standard suppliers (Mikromol, CATO, Clearsynth) consistently supply this compound as the hydrochloride salt with certificates of analysis documenting identity, purity (typically ≥98%), and compliance with pharmacopeial specifications .

Pharmaceutical reference standard EP Impurity F Regulatory compliance

Basicity Differentiation: pKa 8.52 (Dibenzylamine) vs. pKa 9.33 (Benzylamine) Governs Protonation State in Physiological and Catalytic Environments

The conjugate acid pKa of dibenzylamine is 8.52 (25 °C), compared to 9.33 for benzylamine, reflecting the electron-withdrawing effect of the second benzyl substituent which reduces nitrogen basicity by approximately 0.8 pKa units . At physiological pH (7.4), dibenzylamine is predominantly protonated (estimated ~93% protonated based on Henderson-Hasselbalch), whereas benzylamine retains a higher fraction of neutral free base (~99% protonated at pH 7.4 given pKa 9.33). This differential protonation affects membrane permeability, extraction efficiency in liquid-liquid workup, and ion-pairing chromatographic behavior. In the hydrochloride salt form, the amine is fully protonated as the benzylammonium chloride, ensuring consistent speciation in aqueous analytical and synthetic applications [1].

Amine basicity pKa comparison Protonation state

Pt Nanowire Catalysis: Dibenzylamine Yield Enhanced from ~5% to 97% vs. Pd and Pt Standard Catalysts

In benzonitrile hydrogenation to secondary amines, quasi-atomic dispersion of Pd within the outermost layer of Ni nanoparticles (Pd₁Ni single-atom surface alloy) dramatically shifted dibenzylamine yield from approximately 5% (standard Pd and Pt catalysts) to 97% under mild conditions (80 °C, 0.6 MPa H₂), representing an activity enhancement of approximately eight-fold versus Pd standard catalysts and four-fold versus Pt standard catalysts [1]. Critically, the toluene by-product (a carcinogenic hydrogenolysis side-product) was completely eliminated under these conditions. In parallel, worm-like PtMo nanowires achieved dibenzylamine yields of up to 96.1% from benzaldehyde reductive amination in xylene solvent, with the best solvent system (ethanol) yielding 95.4% DBA at 80 °C [2].

Catalytic hydrogenation Nitrile hydrogenation Pt nanowire

Procurement-Driven Application Scenarios for Dibenzylamine Hydrochloride (CAS 20455-68-9)


Pharmaceutical QC Reference Standard for Noradrenaline EP Impurity F Analysis

Dibenzylamine hydrochloride is the pharmacopeial reference standard for identification, quantification, and system suitability testing in noradrenaline/norepinephrine drug substance and finished product analysis per Ph. Eur. monographs. The certified hydrochloride salt—supplied with ISO 17034-accredited Certificates of Analysis—enables HPLC/GC method calibration for impurity F at specification levels typically ≤0.10% of the API peak area . Only the hydrochloride salt (CAS 20455-68-9) satisfies the identity requirement; free base (CAS 103-49-1) and other salts are not interchangeable for regulatory submission data . Procurement at ≥98% purity from accredited reference material producers (e.g., Mikromol, CATO, USP) is a prerequisite for ANDA/DMF analytical sections.

Aqueous-Phase Pd-Catalyzed Reductive Amination to Secondary Amine Products

The hydrochloride salt's aqueous solubility advantage (≥25 g/L vs. 0.05 g/L for free base) enables homogeneous reaction conditions in water-based reductive amination protocols. Using COF-supported Pd catalysts, dibenzylamine motifs are obtained with up to 93.3% selectivity at 80 °C, while green-solvent systems employing Ni/diatomite-400 in H₂O achieve controllable selectivity between benzylamine, N-benzylidenebenzylamine, and dibenzylamine solely by adjusting H₂ pressure and ammonia concentration [1]. The hydrochloride salt is dissolved directly in aqueous ammonia without precipitation, eliminating the pre-dissolution in organic co-solvents required for the free base. This scenario is directly relevant to pharmaceutical intermediate synthesis where residual organic solvent minimization is a process constraint.

Purification of Acidic Drug Substances via Dibenzylamine Salt Formation

Dibenzylamine forms crystalline, readily filterable salts with carboxylic acid-containing drug substances, enabling efficient purification by recrystallization. A representative industrial application is the purification of Lifitegrast (Xiidra®), where dibenzylamine salt formation enables removal of des-chloro and other process impurities that are otherwise difficult to separate, as described in US Patent 11,345,683 [2]. The hydrochloride form of dibenzylamine can be converted to the free base in situ for salt formation with the target acid, or the hydrochloride may be used directly in ion-exchange purification strategies. The crystalline nature of the resulting dibenzylamine salt improves filtration kinetics and product purity compared to the free acid or sodium salt forms.

Buchwald-Hartwig C–N Cross-Coupling for Tertiary Amine Library Synthesis

Dibenzylamine is a well-established nucleophile in palladium-catalyzed Buchwald-Hartwig amination with (hetero)aryl halides to form tertiary amines. Solvent-free protocols achieve coupling yields of 50–99% across 51 examples with diaryl, alkyl-aryl, and dialkylamine substrates [3]. The hydrochloride salt can be employed directly when a sufficient base (e.g., NaOtBu) is present to liberate the free amine in the reaction mixture, simplifying the procurement workflow by avoiding the separate handling and storage of the oxidation-prone, hygroscopic liquid free base. For solid-phase or automated parallel synthesis platforms, the crystalline hydrochloride enables accurate solid dispensing into reaction vessels, a critical advantage over the liquid free base that requires calibrated liquid handlers.

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